5-Bromo-2-(furan-2-yl)quinoline
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Overview
Description
5-Bromo-2-(furan-2-yl)quinoline: is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 5-position and a furan ring at the 2-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-(furan-2-yl)quinoline: The synthesis of 5-Bromo-2-(furan-2-yl)quinoline can be achieved by brominating 2-(furan-2-yl)quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring, followed by bromination.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination reactions using NBS or bromine in the presence of suitable catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(furan-2-yl)quinoline undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinoline N-oxides or reduction reactions to form dihydroquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: Exhibits antibacterial and antifungal activities.
Anticancer Research: Studied for its potential anticancer properties.
Industry:
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibits specific enzymes involved in microbial growth, leading to its antimicrobial properties.
DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes, contributing to its anticancer effects.
Comparison with Similar Compounds
2-(Furan-2-yl)quinoline: Lacks the bromine substitution, leading to different reactivity and biological activity.
5-Chloro-2-(furan-2-yl)quinoline: Chlorine substitution instead of bromine, which may affect its chemical properties and biological activities.
5-Bromoquinoline: Lacks the furan ring, resulting in different applications and reactivity.
Uniqueness:
Enhanced Biological Activity: The presence of both bromine and furan moieties enhances its biological activity compared to similar compounds.
Versatility in Reactions: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H8BrNO |
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Molecular Weight |
274.11 g/mol |
IUPAC Name |
5-bromo-2-(furan-2-yl)quinoline |
InChI |
InChI=1S/C13H8BrNO/c14-10-3-1-4-11-9(10)6-7-12(15-11)13-5-2-8-16-13/h1-8H |
InChI Key |
YNJAHWDCZJQJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C3=CC=CO3)C(=C1)Br |
Origin of Product |
United States |
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